molecular formula C18H25N3O2 B3940555 1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine

1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine

Cat. No. B3940555
M. Wt: 315.4 g/mol
InChI Key: LYSZMVOIADELTI-UHFFFAOYSA-N
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Description

1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has a bicyclic structure, making it unique and interesting for further investigation.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine.

Mechanism of Action

The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine is not well understood, and further research is required to elucidate its mode of action. However, it is believed that this compound can interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine has various biochemical and physiological effects, which can be studied in the laboratory. This compound has been shown to have an effect on the central nervous system, leading to changes in behavior and cognition. Additionally, this compound can also affect the cardiovascular system, leading to changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine in laboratory experiments is its unique structure, which can provide insights into the mechanism of action of various drugs. Additionally, this compound is relatively easy to synthesize, making it a suitable candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine. One of the primary directions is to elucidate its mechanism of action and identify specific receptors that it interacts with. Additionally, this compound can also be used as a tool for developing new drugs that target specific receptors in the body. Further research is also needed to investigate the potential toxicity of this compound and its effects on various organ systems in the body.
Conclusion:
In conclusion, 1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine is a unique and interesting chemical compound that has potential applications in various fields of scientific research. Its bicyclic structure makes it a suitable candidate for developing new drugs and studying the mechanism of action of various drugs. Further research is required to elucidate its mode of action and identify specific receptors that it interacts with. Additionally, the potential toxicity of this compound needs to be investigated to ensure its safety in laboratory experiments.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for developing new drugs. The bicyclic structure of this compound makes it a suitable candidate for designing drugs that can target specific receptors in the body. Additionally, this compound can also be used as a tool for studying the mechanism of action of various drugs and their effects on the body.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-21(23)17-3-1-2-15(11-17)13-19-6-8-20(9-7-19)18-12-14-4-5-16(18)10-14/h1-3,11,14,16,18H,4-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSZMVOIADELTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bicyclo[2.2.1]hept-2-yl)-4-(3-nitrobenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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